molecular formula C24H24ClN7O3 B8383695 5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]pyrimidin-2-amine

5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]pyrimidin-2-amine

Cat. No.: B8383695
M. Wt: 493.9 g/mol
InChI Key: CVVSVDPDFRBJMS-UHFFFAOYSA-N
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Description

5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C24H24ClN7O3 and its molecular weight is 493.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H24ClN7O3

Molecular Weight

493.9 g/mol

IUPAC Name

5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]pyrimidin-2-amine

InChI

InChI=1S/C24H24ClN7O3/c1-30-7-9-31(10-8-30)20-12-22(35-2)19(11-21(20)32(33)34)28-24-27-14-17(25)23(29-24)16-13-26-18-6-4-3-5-15(16)18/h3-6,11-14,26H,7-10H2,1-2H3,(H,27,28,29)

InChI Key

CVVSVDPDFRBJMS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)OC)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Methylpiperazine (492 μL, 4.44 mmol) was added to a suspension of 5-chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1H-indol-3-yl)pyrimidin-2-amine (Intermediate 76, 612 mg, 1.48 mmol). The mixture was heated at 120° C. for 1 h and was then concentrated in vacuo. The residue was dissolved in CH2Cl2 (25 mL) and washed with water (2×25 mL) and sat. brine (25 mL), then dried (MgSO4) and concentrated in vacuo. Purification by FCC, eluting with 1-10% CH3OH in CH2Cl2 gave the title compound as an orange gum. This gum was dissolved in ethanol (25 mL) and a solid precipitated. This solid was collected by filtration and washed with ethanol and diethyl ether to give the title compound (365 mg, 50%) as a yellow/orange solid; 1H NMR: 2.26 (3H, s), 2.47-2.55 (4H, m), 3.07-3.13 (4H, m), 3.93 (3H, s), 6.85 (1H, s), 6.99 (1H, t), 7.16-7.22 (1H, m), 7.48 (1H, d), 8.26 (1H, d), 8.36 (1H, s), 8.42 (1H, d), 8.51 (1H, s), 8.54 (1H, s), 11.88 (1H, s); m/z: ES+ MH+ 494.46.
Quantity
492 μL
Type
reactant
Reaction Step One
Name
5-chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1H-indol-3-yl)pyrimidin-2-amine
Quantity
612 mg
Type
reactant
Reaction Step One
Name
Intermediate 76
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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